Patridoid II

Description

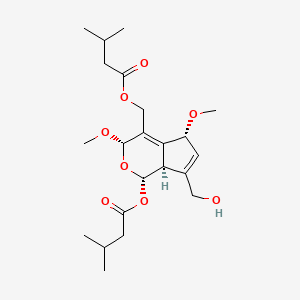

Structure

3D Structure

Properties

Molecular Formula |

C22H34O8 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(1S,3S,5R,7aR)-7-(hydroxymethyl)-3,5-dimethoxy-1-(3-methylbutanoyloxy)-1,3,5,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C22H34O8/c1-12(2)7-17(24)28-11-15-20-16(26-5)9-14(10-23)19(20)22(30-21(15)27-6)29-18(25)8-13(3)4/h9,12-13,16,19,21-23H,7-8,10-11H2,1-6H3/t16-,19-,21+,22-/m1/s1 |

InChI Key |

LERLQQKAXDNEKW-ZKMOHVOUSA-N |

Isomeric SMILES |

CC(C)CC(=O)OCC1=C2[C@@H](C=C([C@H]2[C@@H](O[C@@H]1OC)OC(=O)CC(C)C)CO)OC |

Canonical SMILES |

CC(C)CC(=O)OCC1=C2C(C=C(C2C(OC1OC)OC(=O)CC(C)C)CO)OC |

Synonyms |

patridoid II |

Origin of Product |

United States |

Methodologies for Isolation and Purification of Patridoid Ii

Selection and Pre-processing of Biological Source Material for Patridoid II

This compound is naturally found in plants of the Patrinia genus, which belongs to the Valerianaceae family. scispace.comnih.govnih.gov Specific species from which this compound has been isolated include Patrinia saniculaefolia and Patrinia scabiosaefolia. scispace.comnih.gov These perennial plants are typically found in mountainous regions and fields across Korea, Japan, and China. scispace.com For the isolation of this compound, the whole plant or specific parts like the roots can be utilized. scispace.comnih.gov

The initial and critical step in the isolation process is the proper preparation of the plant material. nih.gov This pre-processing stage is fundamental for maximizing the efficiency of subsequent extraction steps. nih.gov The collected plant material, whether it be the whole plant or just the roots, is typically dried. Common methods for drying plant material include air drying in the shade at room temperature (15-25 °C) or more controlled methods like convection drying. nih.govscielo.br The goal of drying is to reduce the water content, which can interfere with extraction efficiency and potentially lead to the degradation of thermolabile compounds. nih.govscielo.br Following drying, the plant material is ground into a coarse powder. mdpi.com This step increases the surface area of the plant material, facilitating better contact with the extraction solvent and thereby enhancing the release of the desired phytochemicals. mdpi.com

| Plant Source | Part Used | Geographical Distribution |

| Patrinia saniculaefolia | Whole plant | Korea, Japan, China |

| Patrinia scabiosaefolia | Roots, Aerial parts | Korea, Japan, China |

Extraction Techniques and Their Theoretical Foundations

The extraction of this compound from the pre-processed plant material involves separating the compound from the solid plant matrix. This is typically achieved using liquid solvents, with the choice of solvent and extraction technique being critical for maximizing the yield and purity of the target compound.

Solvent Extraction (Liquid-Liquid, Solid-Liquid) Principles and Optimization

Solid-liquid extraction is the primary method used for obtaining this compound from its plant source. organomation.com This technique operates on the principle of dissolving the target compound from the solid plant material into a liquid solvent. organomation.com The choice of solvent is crucial and is based on the polarity of the target compound. mdpi.com For iridoids like this compound, polar solvents such as methanol (B129727) and ethanol (B145695) are commonly employed due to their ability to efficiently dissolve these compounds. scispace.comresearchgate.net

A widely used method is maceration, where the powdered plant material is soaked in a solvent, such as methanol, for an extended period, often with periodic agitation. nih.govoleumdietetica.es This allows the solvent to penetrate the plant cells and dissolve the desired compounds. nih.gov Another common technique is reflux extraction, where the plant material is boiled with the solvent. scispace.com The solvent vapors are condensed and returned to the extraction vessel, ensuring continuous extraction at an elevated temperature. scispace.com

After the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubilities in two immiscible liquids. organomation.com For instance, the crude methanol extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol. scispace.com This process separates the components of the crude extract into different fractions based on their polarity, with this compound typically being found in the moderately polar fractions. scispace.com

| Extraction Method | Solvent(s) | Key Principle |

| Maceration | Methanol, Ethanol | Soaking plant material in a solvent at room temperature to dissolve target compounds. nih.govoleumdietetica.es |

| Reflux Extraction | Methanol | Continuous boiling of the solvent with the plant material to enhance extraction efficiency. scispace.com |

| Liquid-Liquid Partitioning | Dichloromethane, Ethyl acetate, n-Butanol, Water | Separation of compounds based on their differential solubility in immiscible liquid phases. scispace.comorganomation.com |

Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) Methodologies

More advanced and environmentally friendly extraction techniques like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) are also applicable for the extraction of iridoids. nih.gov

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.commdpi.com When a substance is heated and pressurized above its critical point, it enters a supercritical state, exhibiting properties of both a liquid and a gas. mdpi.com Supercritical CO2 has high diffusivity and low viscosity, allowing it to penetrate the plant matrix effectively. researchgate.net The solvating power of supercritical CO2 can be tuned by altering the pressure and temperature, allowing for selective extraction. mdpi.com For the extraction of moderately polar iridoids, a modifier such as ethanol is often added to the supercritical CO2 to increase its polarity and enhance extraction efficiency. researchgate.net

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (50-200 °C) and pressures (10-15 MPa). mdpi.commdpi.comnih.govagroparistech.fr These conditions keep the solvent in a liquid state above its normal boiling point. mdpi.comnih.gov The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure forces the solvent into the pores of the plant material, resulting in a more efficient and faster extraction compared to traditional methods. mdpi.commdpi.comepa.gov

| Advanced Extraction Technique | Principle | Advantages |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. mdpi.commdpi.com | Environmentally friendly, tunable selectivity. mdpi.comresearchgate.net |

| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperatures and pressures. mdpi.commdpi.comnih.govagroparistech.fr | Faster extraction, reduced solvent consumption. mdpi.comepa.gov |

Chromatographic Separation Techniques for this compound Purification

Following extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound in its pure form, chromatographic techniques are indispensable. nih.gov These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. chromtech.com

Column Chromatography (Silica Gel, Reverse-Phase) Theoretical Frameworks

Column chromatography is a fundamental purification technique used in the isolation of this compound. priyamstudycentre.comlibretexts.org It involves packing a solid adsorbent, the stationary phase, into a column. chemistryviews.org The crude extract is loaded onto the top of the column, and a liquid solvent, the mobile phase, is passed through the column. libretexts.org

Normal-Phase Chromatography: In this mode, a polar stationary phase, such as silica (B1680970) gel or alumina, is used. priyamstudycentre.comchemistryviews.org A non-polar to moderately polar mobile phase is employed. Compounds separate based on their polarity, with less polar compounds eluting first and more polar compounds being retained longer on the polar stationary phase. chemistryviews.org For the purification of this compound, silica gel column chromatography is a common step. scispace.com A gradient elution system, starting with a less polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) and methanol), is often used to effectively separate the components. scispace.com

Reverse-Phase Chromatography: This technique uses a non-polar stationary phase, such as C18-bonded silica (Lichroprep RP-18), and a polar mobile phase (e.g., a mixture of methanol and water). scispace.com In reverse-phase chromatography, non-polar compounds are retained more strongly, while polar compounds elute earlier. This method is highly effective for the final purification steps of moderately polar compounds like this compound. scispace.com Other stationary phases like MCI gel CHP 20P have also been utilized. scispace.com

| Column Chromatography Type | Stationary Phase | Mobile Phase | Elution Order |

| Normal-Phase | Polar (e.g., Silica Gel) | Non-polar to moderately polar | Less polar compounds elute first |

| Reverse-Phase | Non-polar (e.g., C18) | Polar (e.g., Methanol/Water) | More polar compounds elute first |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of this compound. tpcj.orgpnrjournal.com It is a highly improved form of column chromatography where the mobile phase is forced through the column under high pressure, leading to higher resolution and faster separation times. tpcj.org

The development of an HPLC method involves the careful selection of several parameters to achieve optimal separation. medwinpublishers.com These include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength. tpcj.org

For this compound, a reverse-phase HPLC method is typically employed. japsonline.com The optimization process involves adjusting the mobile phase composition (e.g., the ratio of methanol or acetonitrile (B52724) to water) and the pH to achieve good peak shape and resolution. medwinpublishers.com A gradient elution, where the mobile phase composition is changed over time, is often used to separate complex mixtures. sigmaaldrich.com The detection of this compound is usually carried out using a UV detector, as iridoids typically exhibit UV absorbance. nih.gov The optimization aims to achieve a stable baseline, good resolution between peaks, and a short run time. japsonline.com

Analytical and Preparative HPLC Principles and Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation and purification of natural products, including iridoids like this compound. The methodology is bifurcated into analytical and preparative applications, distinguished primarily by their scale and objective.

Analytical HPLC is employed for the qualitative and quantitative analysis of this compound in crude extracts or fractions. Its primary goal is to achieve high resolution to separate complex mixtures, identify constituents, and determine their purity. This is accomplished using columns with small internal diameters (typically 2.1-4.6 mm) and fine particle sizes (≤5 µm), which generate high efficiency and sharp peaks. The data from analytical HPLC, such as retention time and peak area, are crucial for monitoring the progress of purification and for developing methods to be scaled up for preparative purposes.

Preparative HPLC is utilized for the isolation of pure this compound in quantities sufficient for structural elucidation, biological assays, or as a reference standard. The main objective is to maximize throughput and yield while maintaining adequate resolution. This involves using larger columns (typically >10 mm internal diameter), larger particle sizes (≥5 µm) to reduce backpressure, and higher flow rates. The sample load is significantly higher than in analytical HPLC. nih.gov Fractions are collected as they elute from the column, and those containing the target compound are combined and concentrated.

The separation principle for both analytical and preparative HPLC in the context of this compound typically relies on reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like methanol or acetonitrile. inacom.nlknauer.net Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. knauer.net

In studies on the Patrinia genus, semi-preparative HPLC has been instrumental in isolating various iridoids. For instance, the purification of iridoids from Patrinia scabiosaefolia involved semi-preparative HPLC with methanol-water mobile phases. rsc.orgfrontiersin.org These established methods provide a strong foundation for the targeted isolation of this compound.

The table below summarizes typical parameters that would be applied in the analytical and preparative HPLC of this compound, based on established methods for related compounds. nih.govrsc.orgfrontiersin.org

Table 1: Representative HPLC Parameters for this compound Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Purity assessment, quantification | Isolation of pure compound |

| Column I.D. | 2.1 - 4.6 mm | >10 mm |

| Stationary Phase | Reversed-Phase C18, ≤5 µm | Reversed-Phase C18, ≥5 µm |

| Mobile Phase | Acetonitrile/Methanol and Water | Acetonitrile/Methanol and Water |

| Elution Mode | Gradient or Isocratic | Primarily Gradient |

| Flow Rate | 0.2 - 1.5 mL/min | >5 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Detection | UV, Mass Spectrometry (MS) | Primarily UV |

Chiral HPLC for Enantiomeric Separation of this compound

Chirality is a key feature of many natural products, and enantiomers of a compound can exhibit significantly different biological activities. Iridoids, including potentially this compound, possess multiple stereocenters, giving rise to the possibility of stereoisomers. Chiral HPLC is the premier technique for the analytical and preparative-scale separation of enantiomers. csfarmacie.cz

The fundamental principle of chiral HPLC is the use of a Chiral Stationary Phase (CSP). phenomenex.com A CSP creates a chiral environment within the column, enabling differential interactions with the enantiomers of an analyte. phenomenex.comsepscience.com This separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. csfarmacie.cz The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. phenomenex.com

Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and Pirkle-type phases. phenomenex.com Polysaccharide-based CSPs are particularly versatile and widely used for a broad range of chiral compounds. rsc.org The separation can be performed in either normal-phase (using solvents like hexane/isopropanol) or reversed-phase modes, depending on the specific CSP and analyte. phenomenex.com

While the specific enantiomeric separation of this compound has not been detailed in the available literature, chiral HPLC remains the most appropriate and powerful methodology for this purpose. If a synthetic or isolated sample of this compound were found to be a racemic mixture, a screening of various chiral columns and mobile phase conditions would be the standard approach to develop a separation method. The goal would be to find a CSP that provides sufficient selectivity (α > 1) and resolution (Rs ≥ 1.5) between the enantiomers. This would allow for the isolation of each pure enantiomer to investigate their individual stereospecific properties.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. Iridoids like this compound are typically non-volatile due to their polarity and hydroxyl groups, making them unsuitable for direct GC analysis. However, GC can be effectively used for their analysis following a chemical derivatization step. vup.skjfda-online.com

Derivatization modifies the analyte to increase its volatility and thermal stability, making it "GC-amenable". This process involves reacting the polar functional groups (such as hydroxyls and carboxylic acids) with a specific reagent to form less polar, more volatile derivatives. jfda-online.com For iridoids, the most common derivatization technique is silylation. vup.sk

In silylation, active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used for this purpose. vup.sk The resulting TMS-ether derivatives of this compound would be significantly more volatile and could be analyzed by GC.

The derivatized sample is injected into the GC, where it is vaporized and separated in a column containing a stationary phase. Separation occurs based on the boiling points of the derivatives and their interactions with the stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive structural information, a Mass Spectrometer (GC-MS). vup.sk

Research on the GC analysis of related glycosidic natural products highlights that the derivatization conditions (reagent, temperature, and time) must be carefully optimized to ensure the reaction goes to completion without causing degradation of the analyte. researchgate.net For instance, high-temperature GC-MS (HTGC-MS) has been successfully applied for the simultaneous identification of iridoid glycosides and flavonoids after derivatization. vup.skresearchgate.net This approach demonstrates the viability of GC-MS for the analysis of complex iridoids like this compound, provided a suitable derivatization protocol is established.

Table 2: General Procedure for GC Analysis of this compound

| Step | Description | Details |

|---|---|---|

| 1. Derivatization | Convert non-volatile this compound into a volatile derivative. | Reaction with a silylating agent (e.g., BSTFA + 1% TMCS) to form TMS ethers. Requires optimization of temperature and reaction time. |

| 2. Injection | Introduce the derivatized sample into the GC system. | A small volume of the reaction mixture is injected into a heated inlet where it is vaporized. |

| 3. Separation | Separate the derivatives in a capillary column. | Separation is based on boiling point and polarity on a suitable stationary phase (e.g., nonpolar or mid-polar). A temperature program is typically used. |

| 4. Detection | Detect the eluting compounds. | Mass Spectrometry (MS) provides both detection and structural information for identification. Flame Ionization Detection (FID) is used for quantification. |

Advanced Chromatographic Modalities (e.g., Countercurrent Chromatography, Flash Chromatography)

Beyond standard column chromatography and HPLC, advanced modalities like Flash Chromatography and Countercurrent Chromatography (CCC) offer efficient strategies for the purification of this compound.

Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the mobile phase through the column, speeding up the separation. It is a workhorse technique for the initial fractionation of crude plant extracts and for purifying multi-gram quantities of material. The initial isolation steps for iridoids from Patrinia species often involve silica gel column chromatography, which is a form of flash chromatography. nih.govrsc.org A crude or semi-purified extract containing this compound would be loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate compounds based on their polarity. rsc.org This allows for the efficient removal of many impurities and the isolation of fractions enriched in this compound for further purification by HPLC.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that uses no solid support matrix, thereby avoiding the irreversible adsorption of analytes and ensuring high sample recovery. The technique is particularly well-suited for the preparative-scale isolation of natural products. In CCC, a liquid stationary phase is held in a coil by centrifugal force, while a liquid mobile phase is pumped through it. Separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases.

High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to isolate various compounds, particularly flavonoids, from Patrinia villosa. researcher.lifenih.govtautobiotech.com These studies demonstrate the power of HSCCC for separating components from Patrinia extracts with high purity and yield in a single step. The selection of a suitable biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is critical for a successful separation and is determined by the partition coefficient (K) of the target compound. tautobiotech.com Given its proven success with this genus, HSCCC represents a highly promising advanced modality for the large-scale purification of this compound.

Table 3: Parameters for High-Speed Counter-Current Chromatography (HSCCC) based on Patrinia separations researcher.life

| Parameter | Example Value |

|---|---|

| Apparatus | TBE-300A HSCCC |

| Solvent System | n-hexane–ethyl acetate–methanol–water (e.g., 10:13:13:10, v/v) |

| Mobile Phase | Lower phase |

| Stationary Phase | Upper phase |

| Revolution Speed | 800 rpm |

| Flow Rate | 1.0 - 2.5 mL/min |

| Sample Size | 250 - 400 mg |

| Detection | UV (e.g., 254 nm) |

Crystallization and Other Final Purification Strategies for this compound

Crystallization is the ultimate step in the purification process, capable of yielding compounds of very high purity. It is a thermodynamically driven process where molecules of a compound arrange themselves into a highly ordered crystal lattice, effectively excluding impurities. For a compound like this compound, obtaining a crystalline solid is highly desirable as it provides a pure sample for unambiguous structural analysis (e.g., X-ray crystallography) and serves as a high-purity reference standard.

After this compound has been isolated and purified to a high degree by chromatographic methods (typically >95% purity by HPLC), crystallization can be attempted. The process generally involves dissolving the purified, often oily or amorphous, compound in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the compound will begin to precipitate out of the solution, ideally forming well-defined crystals.

The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble at high temperatures but sparingly soluble at low temperatures. Common strategies include:

Single Solvent Crystallization: Dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate) and allowing it to cool. amu.edu.az

Solvent/Anti-Solvent System: Dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding an "anti-solvent" in which it is poorly soluble, until the solution becomes turbid, indicating the onset of precipitation. Common combinations for iridoids include ethyl acetate/hexane or chloroform/methanol. amu.edu.azacs.org

Studies on various iridoids report successful crystallization. For example, one iridoid was crystallized from a 2% methanol in ethyl acetate solution to yield pale yellow flakes. asianpubs.org Another was successfully crystallized from a 1:1 mixture of iso-hexane and ethyl acetate at room temperature. acs.org A general method for iridoids involves using mixtures of ethanol-acetone or ethanol-chloroform. amu.edu.az If direct crystallization is unsuccessful, this compound would be obtained as an amorphous powder by lyophilization (freeze-drying) or by evaporation of the solvent under high vacuum.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Ethanol |

| Acetone |

| Chloroform |

| Acetonitrile |

| Hexane |

| Isopropanol |

| Ethyl acetate |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Patridoid Ii

Nuclear Magnetic Resonance (NMR) Spectroscopy for Patridoid II Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like this compound. ipb.ptweebly.com It provides detailed information about the carbon-hydrogen framework of a molecule. vanderbilt.edu By analyzing various NMR parameters, the precise arrangement of atoms and their connectivity can be established. emerypharma.com

One-Dimensional NMR Experiments (¹H, ¹³C, DEPT) Principles and Interpretation

One-dimensional NMR experiments are fundamental in structural analysis, providing initial insights into the molecular composition. ipb.pt

¹H NMR (Proton NMR): This experiment identifies the different types of protons present in a molecule based on their chemical environment. savemyexams.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between neighboring protons results in signal splitting, which reveals information about the connectivity of protons. emerypharma.com

¹³C NMR (Carbon-13 NMR): Due to the low natural abundance of the ¹³C isotope (about 1.1%), ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shift range for ¹³C is much wider than for ¹H, providing better resolution and information about the hybridization and electronic environment of the carbon atoms. oregonstate.edu

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. columbia.edulibretexts.org By running DEPT-45, DEPT-90, and DEPT-135 experiments, the multiplicity of each carbon signal can be determined, which is crucial for piecing together the molecular structure. uvic.caslideshare.net For instance, in a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. uvic.ca

A representative table of hypothetical ¹H and ¹³C NMR data for a structural fragment of this compound is provided below to illustrate the type of information obtained.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Fragment

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|---|---|---|

| 1 | 5.75 | d | 1.5 | 1H | 95.2 | CH |

| 3 | 4.80 | d | 8.0 | 1H | 141.0 | CH |

| 4 | 3.15 | m | - | 1H | 45.8 | CH |

| 5 | 2.10, 1.85 | m | - | 2H | 35.4 | CH₂ |

| 6 | 4.20 | dd | 8.0, 2.5 | 1H | 72.1 | CH |

| 7 | 1.95 | m | - | 1H | 40.3 | CH |

| 8 | 1.15 | d | 7.0 | 3H | 18.5 | CH₃ |

| 9 | 7.50 | s | - | 1H | 152.3 | CH |

| 10 | 170.1 | - | - | - | 170.1 | C |

Two-Dimensional NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more complete picture of the molecular structure. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. princeton.edu It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule. emerypharma.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.eduwisc.edu It shows correlations between a proton and all other protons within the same coupled network, which is particularly useful for identifying amino acid residues or sugar units.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.comprinceton.edu This is a crucial experiment for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (and sometimes four). princeton.edu This long-range correlation is vital for connecting different spin systems and piecing together the complete carbon skeleton, including the placement of quaternary carbons and heteroatoms. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by chemical bonds. princeton.edu The intensity of the cross-peaks is related to the distance between the protons. NOESY and ROESY are essential for determining the relative stereochemistry and conformation of the molecule. youtube.com

Advanced NMR Techniques (e.g., Diffusion-Ordered Spectroscopy (DOSY), Solid-State NMR for this compound Complexes)

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govucsb.edu It can be considered "NMR chromatography" and is useful for analyzing mixtures or studying the formation of complexes of this compound. spectroscopyeurope.com The experiment generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. ucsd.edu

Solid-State NMR for this compound Complexes: While solution-state NMR is more common for molecules of this size, solid-state NMR can provide valuable information about the structure and dynamics of this compound in a solid or aggregated state, such as when it forms complexes. This technique is particularly useful for studying intermolecular interactions that are not present in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is indispensable for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis. ncsu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of this compound. libretexts.org By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the correct formula can be confidently assigned. rsc.org For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 2: Hypothetical HRMS Data for this compound

| Ion Type | Calculated Exact Mass (C₂₂H₃₄O₈) | Measured Exact Mass | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 427.2275 | 427.2271 | -0.94 |

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Structural Insights from Fragmentation

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and the connectivity of its functional groups. ncsu.edulibretexts.org By analyzing the mass differences between the precursor ion and the product ions, characteristic neutral losses can be identified, which correspond to the loss of specific parts of the molecule. This information is crucial for confirming the proposed structure and for differentiating between isomers. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

Ionization Techniques (e.g., ESI, APCI, MALDI) and their Applicability to this compound

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis. The choice of ionization technique is critical, particularly for polar and thermally labile molecules like iridoid glycosides and esters. Soft ionization methods are preferred as they generate intact molecular ions with minimal fragmentation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) have been successfully employed in the structural elucidation of this compound and related iridoids isolated from the Patrinia genus. nih.govresearchgate.netresearchgate.netscispace.com HRESIMS is particularly well-suited for polar compounds and is compatible with liquid chromatography (LC), allowing for the analysis of complex mixtures. researchgate.netmdpi.com HR-FAB-MS, though an older technique, has also proven effective for establishing the molecular formula of these compounds. nih.govscispace.comjst.go.jp

Electrospray Ionization (ESI) ESI is a soft ionization technique that produces ions from macromolecules or small molecules in solution. It is highly suitable for polar, thermally unstable compounds like this compound. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. mdpi.com This process typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. jst.go.jp For iridoid glycosides, ESI-MS can provide clear molecular weight information and characteristic fragmentation patterns, such as the loss of a glucose residue, which aids in structural identification. Current time information in Bangkok, TH.

Atmospheric Pressure Chemical Ionization (APCI) APCI is another soft ionization method often used as an interface for LC-MS. mdpi.com It is best suited for thermally stable compounds that are less polar than those typically analyzed by ESI. mdpi.comunam.mx In APCI, the sample is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. mdpi.com This technique usually produces singly charged protonated molecules [M+H]⁺ and generates minimal fragmentation, which is useful for molecular weight determination. scispace.com While ESI is generally more common for highly polar glycosides, APCI offers an alternative for iridoid esters or less polar derivatives that are volatile enough to be vaporized without decomposition. dntb.gov.ua

Matrix-Assisted Laser Desorption/Ionization (MALDI) MALDI is a soft ionization technique that allows for the analysis of large, non-volatile molecules. researchgate.netyoutube.com The analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. researchgate.net MALDI typically produces singly charged ions, which simplifies the resulting mass spectrum. youtube.com It is particularly advantageous for high-molecular-weight compounds and can be used for imaging mass spectrometry. youtube.com For iridoids like this compound, MALDI-TOF (Time-of-Flight) MS can provide accurate mass determination. Analysis in the positive ion mode often yields more structural information through fragmentation compared to the negative ion mode. researchgate.net

Table 1: Comparison of Ionization Techniques for the Analysis of this compound

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|---|

| Principle | Ions are produced from charged droplets in a strong electric field. mdpi.com | Gas-phase ion-molecule reactions at atmospheric pressure, initiated by corona discharge. mdpi.com | Laser energy is absorbed by a matrix, causing desorption and ionization of the analyte. researchgate.net |

| Sample Type | Polar, thermally labile molecules in solution. mdpi.com | Less polar, thermally stable, and volatile compounds. mdpi.comunam.mx | High molecular weight, non-volatile compounds, solid or liquid samples. youtube.com |

| Typical Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺, multiply charged ions. jst.go.jp | Primarily singly charged ions, e.g., [M+H]⁺. scispace.com | Primarily singly charged ions, e.g., [M+H]⁺, [M+Na]⁺. researchgate.net |

| Fragmentation | Generally low ("soft ionization"), can be induced (MS/MS). mdpi.com | Generally low, but more than ESI. d-nb.info | Low, but fragmentation can occur and provide structural data. researchgate.net |

| LC Compatibility | Excellent. researchgate.net | Excellent. mdpi.com | Not directly compatible, though offline coupling is possible. scribd.com |

| Applicability to this compound | High, as it is a polar iridoid. HRESIMS has been used for related compounds. researchgate.netmdpi.com | Potentially applicable, depending on its thermal stability and volatility. dntb.gov.ua | Applicable, especially for accurate mass determination via MALDI-TOF. researchgate.net |

X-ray Crystallography for Absolute Configuration and Conformational Analysis of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. chem-soc.si This technique requires the formation of a high-quality single crystal of the compound. While spectroscopic analyses for iridoids from the Patrinia genus sometimes reference X-ray diffraction data, specific crystallographic data for this compound was not found in the surveyed literature. researchgate.net

Single-crystal X-ray diffraction is based on the principle that a crystal, with its ordered, repeating arrangement of atoms, will diffract a beam of X-rays in a specific pattern. When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots of varying intensities.

The data collection process involves mounting a suitable single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then rotated while being irradiated with X-rays, and the positions and intensities of the thousands of diffracted reflections are recorded by a detector.

Once the diffraction data is collected, the next step is to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which are lost during the experiment. This "phase problem" can be solved using computational methods such as direct methods or the Patterson function, which use the measured intensities to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell, providing a preliminary model of the molecule.

This initial model is then refined using a least-squares method. The refinement process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed by a value known as the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.

For a chiral molecule like this compound, X-ray crystallography can determine its absolute configuration without ambiguity. This is achieved by analyzing the effects of anomalous scattering (or resonant scattering). chem-soc.si When the X-ray energy is near the absorption edge of an atom in the crystal, the atom's scattering factor becomes a complex number. This leads to small, measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). chem-soc.si By accurately measuring these differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a key value calculated during refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomer confirms the assignment. chem-soc.si

The refined crystallographic model also provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystal lattice. This information is crucial for understanding structure-activity relationships.

Table 2: Illustrative Crystallographic Data Table for a Hypothetical this compound Crystal Note: This table is for illustrative purposes, as no published crystal structure for this compound was found.

| Parameter | Example Value | Description |

|---|---|---|

| Formula | C₂₁H₃₀O₈ | The chemical formula of the molecule in the crystal. |

| Formula Weight | 410.45 g/mol | The molecular weight corresponding to the formula. |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific arrangement of symmetry elements in the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 20.1 Å | The lengths of the sides of the unit cell. |

| Volume | 2101.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (R₁) | 0.035 | A measure of the agreement between the model and data. |

| Flack Parameter | 0.02(3) | A parameter used to determine the absolute stereochemistry. chem-soc.si |

Structure Solution and Refinement Methodologies for this compound

Chiroptical Spectroscopy for Stereochemical Insights of this compound

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive tools for investigating the stereochemical features of chiral molecules like iridoids. acs.org The structural elucidation of related iridoid glucosides from Patrinia species has utilized electronic circular dichroism (ECD) to help confirm their structures. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength (ΔA = AL - AR). A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity [θ], versus wavelength. The spectrum shows positive or negative peaks, known as Cotton effects, in the region where the molecule has a chromophore that absorbs light. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule, particularly the spatial arrangement of atoms around the chromophore. By comparing experimental CD spectra with those predicted by quantum chemical calculations for possible stereoisomers, the absolute configuration of a molecule can be determined. acs.orgnih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of a chiral substance's optical rotation with wavelength. nih.gov An ORD curve plots the specific rotation [α] against wavelength. A rapid change in rotation in the vicinity of a chromophore's absorption band is known as a Cotton effect, which is directly related to the CD spectrum via the Kronig-Kramers transforms. Historically, ORD was a primary tool for stereochemical assignments. nih.gov While now often used in conjunction with CD, ORD, particularly when calculated using computational methods and compared with experimental values over a range of wavelengths, can be a powerful tool for confirming absolute configurations, as demonstrated for other iridoids. acs.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Patridoid I |

| This compound |

| Nardostachin |

| Plumericin (B1242706) |

| Isoplumericin |

| Patriniscabioside A |

| Patriniscabioside B |

| Patrinoside (B1197136) |

| Patriscadoid I |

Application in Assigning Absolute Configuration and Conformation of this compound

The unambiguous assignment of the absolute configuration of chiral centers is one of the most challenging aspects of structural elucidation for complex molecules like this compound. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are paramount for this purpose. These techniques are particularly crucial as different stereoisomers of a compound can exhibit markedly different biological activities.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques used in this context. The structural elucidation of iridoids isolated from the genus Patrinia has been accomplished using methods including ECD researchgate.netrsc.org. The process involves comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations for all possible stereoisomers.

For complex iridoids, VCD spectroscopy in tandem with Density Functional Theory (DFT) calculations offers a particularly robust method for assigning absolute configuration. acs.orgresearchgate.net This approach has been successfully applied to re-investigate and confirm the absolute configurations of other iridoids, such as plumericin and isoplumericin, where previous assignments based on ECD alone were sometimes ambiguous. acs.orgresearchgate.net VCD provides a highly detailed vibrational fingerprint that is exquisitely sensitive to the molecule's stereochemistry. nih.gov The absolute configuration of this compound is therefore definitively established by finding an exact match between its experimental VCD spectrum and the DFT-calculated spectrum of a single, specific stereoisomer.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides essential information about the functional groups present within a molecule. These methods probe the vibrational energy levels of molecular bonds. scribd.com

Infrared (IR) spectroscopy operates on the principle that molecular vibrations that induce a change in the molecule's dipole moment will absorb infrared radiation at specific frequencies corresponding to the energy of that vibration. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, which serves as a characteristic "fingerprint" of the molecule, revealing its constituent functional groups.

In the structural analysis of iridoids from Patrinia scabiosaefolia, to which this compound belongs, IR spectroscopy confirmed the presence of key functional groups. researchgate.net For this compound, the IR spectrum provides clear evidence for the various oxygen-containing functionalities typical of this class of compounds.

Table 1: Characteristic Infrared Absorptions for this compound Functional Groups

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for this compound Structure |

| ~3400 | O-H Stretching | Hydroxyl | Presence of alcohol groups. |

| ~2950-2850 | C-H Stretching | Alkyl (sp³) | Indicates the saturated hydrocarbon backbone. |

| ~1730 | C=O Stretching | Ester | Confirms the presence of an ester linkage, a common feature in iridoid derivatives. researchgate.net |

| ~1650 | C=C Stretching | Alkene | Indicates the presence of a carbon-carbon double bond in the iridoid core. |

| ~1250-1050 | C-O Stretching | Ether, Ester, Alcohol | Corresponds to the various C-O single bonds within the cyclic ether, ester, and alcohol moieties. |

Note: The values in this table are characteristic ranges and specific peaks for this compound would be determined from its experimental spectrum.

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light (typically from a laser). acs.org A vibrational mode is "Raman-active" if it causes a change in the polarizability of the molecule's electron cloud. rsc.org Because the selection rules for Raman and IR activity are different, they often provide complementary information. researchgate.net

While IR spectroscopy is particularly effective for polar functional groups (e.g., C=O, O-H), Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be especially useful for characterizing the C=C bond within the iridoid skeleton, which may show only a weak absorption in the IR spectrum. It offers a high-resolution fingerprint that can complement the IR data for a full structural profile.

Infrared (IR) Spectroscopy Principles and Spectral Interpretation

Computational Chemistry in Supporting Structural Elucidation of this compound

Computational chemistry has become an indispensable tool in modern natural product chemistry, providing a theoretical framework to support and validate experimental data. For a molecule like this compound, computational methods are crucial for refining its three-dimensional structure and assigning its absolute stereochemistry with high confidence.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. Its application is central to the structural elucidation of complex natural products. As demonstrated in the analysis of related iridoids, DFT is employed to predict the spectroscopic properties of proposed structures. rsc.orgacs.org

The standard workflow involves:

Proposing all possible stereoisomers of this compound.

Performing a thorough conformational analysis for each isomer to identify all low-energy (stable) conformers.

Calculating the theoretical NMR, ECD, and VCD spectra for each stable conformer using DFT.

Generating a final, Boltzmann-weighted average spectrum for each isomer based on the relative energies of its conformers.

Comparing the calculated spectra with the experimental spectra obtained from the isolated natural product.

The absolute configuration of this compound is assigned to the isomer whose calculated spectrum shows the best agreement with the experimental data. rsc.orgresearchgate.net This synergy between experimental measurement and theoretical calculation provides a level of certainty that is often unattainable by experimental data alone.

Table 2: Workflow for DFT-Assisted Structural Elucidation of this compound

| Step | Action | Rationale |

| 1 | Propose Isomeric Structures | Enumerate all possible relative and absolute configurations for this compound. |

| 2 | Conformational Search & Energy Minimization | Identify all stable 3D arrangements for each isomer, as the observed spectrum is an average over these conformers. nih.gov |

| 3 | DFT Calculation of Spectra (NMR, VCD, ECD) | Predict the spectroscopic fingerprint for each stable conformer of each isomer. acs.org |

| 4 | Boltzmann Averaging | Combine the spectra of individual conformers to generate a theoretical spectrum for each isomer that accounts for conformational populations at a given temperature. |

| 5 | Comparison with Experiment | Match the calculated spectra against the experimental data. The correct structure is the one that yields the best fit. rsc.org |

The accuracy of any DFT-predicted spectrum is critically dependent on a comprehensive conformational analysis. nih.gov Molecules like this compound are flexible and can exist in multiple low-energy shapes (conformers) in solution. The experimentally observed spectrum is a weighted average of the individual spectra of all significantly populated conformers.

Therefore, before spectroscopic calculations are performed, a systematic conformational search is conducted. This process involves generating a large number of initial geometries by rotating all flexible single bonds. Each of these starting structures is then subjected to energy minimization using computational methods (often starting with molecular mechanics and finishing with DFT) to find the nearest stable conformer. This process identifies all relevant low-energy structures and their relative stabilities, which are then used to calculate the Boltzmann-weighted average spectrum for comparison with experimental results. Failure to locate all important conformers can lead to an incorrect prediction and a potential misassignment of the structure. nih.gov

Total Synthesis and Chemical Modification Strategies for Patridoid Ii and Its Analogues

Retrosynthetic Analysis and Strategic Planning for Total Synthesis of Patridoid II

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ub.edujournalspress.comfiveable.me This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.in The goal is to devise a logical and efficient forward synthetic plan. ub.edu

For a molecule as complex as this compound, the retrosynthetic strategy must address the construction of its core heterocyclic framework and the stereocontrolled installation of its various functional groups. A key challenge in the synthesis of this compound is the formation of its highly substituted pyrroloindole skeleton.

A reported total synthesis of a related compound, PDE-II, which shares a similar core structure, provides insight into a potential retrosynthetic strategy for this compound. rsc.org The analysis for PDE-II hinges on a key copper-mediated double aryl amination reaction to construct the central pyrroloindole system. rsc.org This suggests that a primary disconnection for this compound could be at the C-N bonds of the pyrrole (B145914) ring, leading back to a suitably functionalized biphenyl (B1667301) precursor and an amine source. Further disconnections would simplify the biphenyl precursor into more basic starting materials. egrassbcollege.ac.in This strategic approach allows for a convergent synthesis, where different fragments of the molecule are prepared separately before being combined. wikipedia.org

The planning phase also requires careful consideration of the sequence of reactions to avoid interference between functional groups, a common challenge in multi-step syntheses. journalspress.com

Key Methodologies and Reactions Utilized in this compound Synthesis

The successful execution of a total synthesis relies on a toolbox of reliable and selective chemical reactions. scripps.edu The synthesis of this compound and its complex architecture necessitates the use of modern synthetic methods.

Many biologically active natural products are chiral, and their biological function is often dependent on a specific stereochemistry. Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. slideshare.netnumberanalytics.com This is crucial for synthesizing molecules like this compound, which likely possesses multiple stereocenters.

Stereoselective reactions are employed to control the spatial arrangement of atoms. inflibnet.ac.in For instance, in the synthesis of complex molecules, diastereoselective reactions are used to create new chiral centers with a specific relative configuration to existing ones. inflibnet.ac.in Asymmetric induction, where a chiral element in the substrate or reagent influences the stereochemical outcome of a reaction, is a fundamental principle. inflibnet.ac.in

Common strategies include the use of chiral catalysts, such as metal complexes with chiral ligands (e.g., BINAP, DuPhos), or chiral auxiliaries that are temporarily attached to the substrate to direct a reaction's stereochemistry. numberanalytics.comirb.hr For example, asymmetric hydrogenations and epoxidations are powerful tools for setting stereocenters with high enantiomeric excess. slideshare.netnumberanalytics.com The synthesis of complex structures like oxazolidin-2-ones, which are present in some natural products, has been achieved using a combination of asymmetric aldol (B89426) reactions and Curtius rearrangements, demonstrating the power of these methods. mdpi.com

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" or protect certain reactive groups to prevent them from undergoing undesired reactions. pressbooks.pubfiveable.me A good protecting group should be easy to introduce, stable to the subsequent reaction conditions, and easy to remove selectively without affecting the rest of the molecule. pressbooks.pubthieme-connect.de

Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), as well as sulfonamides. irb.hrfiveable.me Sulfonamides are known for their stability, with groups like SES (2-(trimethylsilyl)ethanesulfonyl) offering robust protection that can be removed under specific, mild conditions. orgsyn.org Alcohols are often protected as silyl (B83357) ethers (e.g., TBS, TIPS) or acetals. fiveable.meslideshare.net

The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others, a critical tactic in total synthesis. fiveable.me Functional group interconversions, the transformation of one functional group into another, are also essential for manipulating the molecule's reactivity throughout the synthetic sequence. journalspress.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have revolutionized organic synthesis. researchgate.netmdpi.com Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry. researchgate.netlibretexts.org

In the context of this compound's synthesis, a copper-mediated double aryl amination was a key step in constructing the pyrroloindole core of the related PDE-II. rsc.org This type of reaction, which forms C-N bonds, is essential for building nitrogen-containing heterocyclic systems. researchgate.net Palladium catalysts are also widely used for such transformations. libretexts.orgmdpi.com

C-H activation is an emerging area that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis by reducing the need for pre-functionalized starting materials. mdpi.com This strategy can streamline synthetic routes to complex molecules. mdpi.com

Cascade reactions, also known as tandem or domino reactions, are processes where a single event triggers a series of subsequent reactions, leading to a significant increase in molecular complexity in a single operation. globalresearchonline.netrsc.orgnih.gov These reactions are highly efficient as they reduce the number of purification steps, saving time and resources. globalresearchonline.netnih.gov

Biomimetic synthesis is a strategy that mimics the way nature synthesizes complex molecules. globalresearchonline.netnih.gov Nature often employs elegant cascade reactions catalyzed by enzymes. globalresearchonline.net By drawing inspiration from biosynthetic pathways, chemists can design highly efficient and stereoselective syntheses. nih.gov For example, enzyme-initiated cascade reactions have been used in the biomimetic synthesis of cyclic terpenoids and polyethers. globalresearchonline.net The total synthesis of natural products like endiandric acids has been achieved through biomimetic cascade reactions involving electrocyclizations. nih.gov

Metal-Catalyzed Cross-Coupling Reactions and C-H Activation

Synthesis of Structurally Modified this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is crucial for exploring its structure-activity relationship (SAR) and identifying compounds with improved properties. scripps.edunih.gov By systematically modifying different parts of the this compound structure, researchers can gain insights into which functional groups are essential for its biological activity.

The synthesis of derivatives often involves modifying the final natural product or late-stage intermediates. nih.gov For example, new 2-pyridone derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 3, demonstrating how structural modifications can lead to potent drug candidates. nih.gov Similarly, the synthesis of piperidine (B6355638) derivatives has led to compounds with a wide range of pharmacological applications. mdpi.com The synthesis of analogues can involve creating variations in the core scaffold or altering the substituents. nih.gov For instance, in the synthesis of pyridoxal (B1214274) phosphate (B84403) derivatives, modifications to the phenylazo ring and phosphonate (B1237965) group led to potent antagonists of the P2Y13 receptor. nih.gov

The synthetic routes developed for the total synthesis of this compound can be adapted to produce a library of analogues, which can then be screened for their biological activities. This approach is fundamental to the process of drug discovery and development. nih.gov

Rational Design Principles for this compound Analogues to Probe Structure-Activity Relationships

The relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery. gardp.orgnih.gov This is typically explored by systematically modifying the chemical structure of a lead compound and observing the resulting changes in its effects. mdpi.comwm.edu For this compound, a hypothetical approach to designing analogues would likely involve modifying its core structure to understand which functional groups are essential for its activity. However, without a known synthetic route to this compound itself, the creation of such analogues remains a theoretical exercise. The principles of rational design, which guide the modification of molecules to improve their properties, cannot be applied without a foundational understanding of the compound's synthesis. nih.govnih.gov

Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful techniques for rapidly generating large libraries of related compounds. libretexts.orgfirsthope.co.inslideshare.net In SPS, molecules are built step-by-step on an insoluble polymer support, which simplifies the purification process. tcgls.combachem.comtaylorfrancis.commdpi.com Combinatorial chemistry utilizes this and other methods to create vast collections of molecules that can be screened for biological activity. osdd.netucdavis.edu These approaches are instrumental in modern drug discovery for exploring the chemical space around a hit compound. firsthope.co.in

The application of these high-throughput methods to this compound is contingent on having a viable synthetic pathway that can be adapted to a solid-phase format. The development of a this compound derivative library would allow for a broad investigation of its structure-activity landscape. However, the absence of published research on the synthesis of the this compound scaffold precludes the use of these powerful techniques.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of complex natural products is a significant challenge that often drives innovation in organic chemistry. nih.govscripps.educam.ac.ukresearchgate.net Chemists must devise strategies to construct intricate molecular architectures with precise control over stereochemistry. nih.govwikipedia.org These endeavors can be lengthy and require the development of new reactions and synthetic strategies. merckgroup.comeurochemengineering.com

A concise total synthesis of a similarly named compound, PDE-II, was achieved using a copper-mediated double aryl amination. rsc.org This highlights the types of innovative methods that can be employed to construct complex heterocyclic systems. However, without the known structure of this compound, it is impossible to ascertain if such a strategy would be applicable or to anticipate the specific challenges that its total synthesis would present. The journey from a natural source to a laboratory synthesis is often fraught with unforeseen obstacles that demand creative solutions. nih.govnih.gov

Biosynthesis of Patridoid Ii: Pathway Elucidation and Genetic Engineering Approaches

Proposed Biosynthetic Pathway Elucidation Methodologies for Patridoid II

The elucidation of complex biosynthetic pathways, such as that of this compound, relies on a combination of advanced analytical and biochemical techniques. These methods are designed to identify the primary precursors, trace the series of intermediate molecules, and characterize the enzymes that catalyze each transformation.

Isotopic labeling is a powerful technique used to track the journey of an isotope through a metabolic pathway. studysmarter.co.uk By supplying a plant or cell culture with a precursor molecule containing a heavier isotope (like ¹³C, ²H, or ¹⁵N), researchers can follow the incorporation of this label into the final product, in this case, this compound. plos.org This method provides definitive evidence of the precursor-product relationship and can reveal the origins of every atom in the molecule's scaffold. mpg.de

Precursor feeding experiments are fundamental to identifying the initial building blocks of a natural product. ableweb.org For iridoids, the general biosynthetic pathway is known to start from geranyl pyrophosphate (GPP), which is formed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. In the context of Patrinia iridoids, tracer experiments have shown that geraniol (B1671447) and its derivatives are key precursors. researchgate.net

Key Methodologies:

Stable Isotope Labeled Kinetics (SILK): This method involves treating plant tissues with stable isotope-labeled precursors and monitoring the label's incorporation into downstream metabolites over time using highly sensitive liquid chromatography-mass spectrometry (LC-MS). plos.org This allows for the measurement of turnover rates for both precursors and products on a time scale of seconds to minutes. plos.org

Deuterium (B1214612) Oxide (D₂O) Labeling: D₂O can be used as a universal tracer, as deuterium can be incorporated into various macromolecules through metabolic processes. nih.gov This allows for the simultaneous measurement of protein, DNA, and RNA synthesis, providing a broad overview of the metabolic state during biosynthesis. nih.gov

Precursor Administration: Specific, non-labeled potential precursors are supplied to the plant or a cell culture. The subsequent increase in the concentration of this compound, monitored by techniques like HPLC, would suggest the precursor's role in the pathway.

Table 1: Potential Precursors for Isotopic Labeling and Feeding Studies in this compound Biosynthesis

| Precursor Candidate | Isotope for Labeling | Rationale for Selection | Relevant Findings |

|---|---|---|---|

| Geraniol | ¹³C, ²H | A foundational monoterpene precursor for iridoids. researchgate.net | 10-hydroxygeraniol is a more potent precursor for iridoid glucosides in Patrinia gibbosa than its saturated analogue. researchgate.net |

| 10-Hydroxygeraniol | ¹³C, ²H | A key oxidized intermediate in the biosynthesis of many iridoids. researchgate.net | Shown to be an efficient precursor for gibboside and patrinoside (B1197136) in Patrinia gibbosa. researchgate.net |

| Iridodial (B1216469) | ¹³C, ²H | The first cyclized intermediate forming the characteristic iridoid skeleton. scielo.br | Considered a key intermediate in the biosynthesis of nepetalactone-type iridoids. researchgate.net |

| Loganic Acid | ¹³C, ²H | A common intermediate in the biosynthesis of secoiridoids and some iridoid glucosides. scielo.br | Precursor to loganin (B1675030), which is involved in the biosynthesis of various iridoids. scielo.br |

| Mevalonic Acid | ¹³C | The key precursor of the mevalonate (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of geranyl pyrophosphate (GPP). | The MVA and MEP pathways provide the precursors for all terpenoids. nih.gov |

Identifying the transient molecules, or intermediates, that are formed and consumed during the synthesis of this compound is critical for mapping the entire pathway. The general iridoid biosynthetic pathway involves a series of oxidations, cyclizations, and glycosylations. scielo.br

The biosynthesis is believed to proceed from the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP). A series of enzymatic steps converts GPP into the core iridoid skeleton. The iridodial cation is considered a pivotal intermediate from which all known iridoids appear to be derived. scielo.br This cation can be stabilized in several ways, leading to different structural classes of iridoids. scielo.br For many iridoid glucosides, the pathway proceeds through key intermediates like 10-hydroxygeraniol, iridodial, and loganin before undergoing further tailoring reactions. researchgate.netnih.gov

Methodologies for Intermediate Identification:

Metabolomic Profiling: Using techniques like LC-MS and GC-MS to compare the metabolic profiles of plant tissues actively producing this compound with those that are not. This can reveal molecules that are unique to the producing tissues.

Gene Silencing/Knockout: Blocking the expression of a specific biosynthetic gene should lead to the accumulation of the substrate (intermediate) for the silenced enzyme and a decrease in the final product. frontiersin.org

In Vitro Enzyme Assays: Incubating a purified biosynthetic enzyme with a hypothesized substrate and cofactors, then analyzing the reaction products to confirm the conversion.

Table 2: Proposed Biosynthetic Intermediates Leading to this compound

| Intermediate | Putative Precursor | Putative Subsequent Product | Key Transformation |

|---|---|---|---|

| Geranyl Pyrophosphate (GPP) | IPP and DMAPP | 10-Hydroxygeraniol | Initial terpene synthesis |

| 10-Hydroxygeraniol | Geraniol/GPP | Iridodial | Hydroxylation |

| Iridodial | 10-Hydroxygeraniol | Loganin/Iridotrial | Cyclization of pyran ring |

| Loganin | Iridodial | Secologanin or other iridoids | Glycosylation, oxidation, methylation |

| Patrinoside | Loganin derivative | This compound | Esterification |

Isotopic Labeling Studies (e.g., 13C, 2H, 15N) and Precursor Feeding Experiments [5.1.1]

Enzymology of Key Biosynthetic Steps in this compound Production

The conversion of simple precursors into the complex structure of this compound is orchestrated by a series of specialized enzymes. wikipedia.org While the specific enzymes for this compound have not been fully characterized, knowledge from related iridoid pathways allows for the prediction of the enzyme classes involved. nih.govsdu.edu.cn

The elucidation of enzymatic functions begins with the isolation and purification of the specific proteins responsible for each biosynthetic step. nih.gov This is a challenging process, as biosynthetic enzymes are often present in low concentrations.

Methodological Approaches:

Transcriptome-Guided Protein Expression: RNA sequencing of Patrinia tissues can identify candidate genes that are highly expressed during this compound accumulation. nih.gov These genes can then be cloned and expressed in heterologous systems (like E. coli or yeast) to produce the enzyme for functional studies. nih.gov

Chemoproteomics: This technique uses activity-based probes that mimic biosynthetic substrates to capture and identify functional enzymes directly from plant protein extracts. frontiersin.org This approach is advantageous as it does not require prior knowledge of the gene sequence and can identify enzymes directly based on their catalytic activity. frontiersin.org

Once purified, the enzyme's mechanism can be studied using structural biology techniques like X-ray crystallography to understand how it binds its substrate and catalyzes the reaction.

Enzyme assays are essential for confirming the function of a purified protein and for understanding its efficiency. nih.gov These assays involve incubating the enzyme with its substrate and necessary co-factors and then measuring the rate of product formation.

Kinetic characterization determines key parameters such as:

Michaelis Constant (Kₘ): The substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate.

Catalytic Constant (kcat): The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.

Catalytic Efficiency (kcat/Kₘ): A measure of how efficiently an enzyme converts a substrate into a product.

Table 3: Putative Enzyme Classes in the this compound Biosynthetic Pathway

| Enzyme Class | Proposed Role in this compound Biosynthesis | Example from Iridoid Biosynthesis |

|---|---|---|

| Geraniol 10-hydroxylase (Cytochrome P450) | Catalyzes the hydroxylation of geraniol at the C10 position. researchgate.net | CYP76AD1 in betalain biosynthesis also exhibits tyrosine hydroxylase activity. nih.gov |

| Alcohol Dehydrogenase (ADH) / Oxidoreductase | Oxidation of alcohol groups to aldehydes/ketones. nih.gov | Enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily are involved in retinoid metabolism. nih.gov |

| Iridoid Synthase (IS) | Catalyzes the crucial cyclization of an acyclic precursor to form the iridoid cyclopentanopyrene skeleton. | A key enzyme in the formation of the core iridoid structure. |

| UDP-Glycosyltransferase (UGT) | Attaches a sugar moiety (typically glucose) to the iridoid aglycone, a common step in iridoid biosynthesis. nih.gov | UGTs are involved in the biosynthesis of hydrolyzable tannins by esterifying gallic acid with glucose. nih.gov |

| Acyltransferase | Transfers an acyl group (e.g., from isovaleroyl-CoA) to a hydroxyl group on the iridoid scaffold or the sugar moiety, creating the final ester structure of this compound. | Nonribosomal peptide synthetases (NRPS) use acyltransferase domains in siderophore biosynthesis. nih.gov |

Isolation, Purification, and Mechanistic Studies of this compound Biosynthetic Enzymes

Genetic Basis of this compound Biosynthesis

Understanding the genetic blueprint for this compound biosynthesis is the ultimate goal for metabolic engineering and synthetic biology applications. nih.gov This involves identifying and characterizing the specific genes that encode the biosynthetic enzymes. cff.org In plants, genes for a single biosynthetic pathway are often, but not always, organized into biosynthetic gene clusters (BGCs).

Strategies for Gene Discovery:

Transcriptome Analysis: Comparing the transcriptomes of high-producing versus low-producing Patrinia plants or tissues can reveal differentially expressed genes that are candidates for involvement in the pathway. nih.gov A study on Phlomoides rotata used this approach to identify 41 transcripts encoding 23 key enzymes in its iridoid biosynthesis pathway. nih.gov